2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is a chemical compound with a complex structure that includes a pyrazole ring, a chloro group, and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds are often designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, altering the target’s conformation, or modulating its activity .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets and the subsequent changes in biochemical pathways can lead to various cellular effects, potentially leading to the intended therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Cellular Effects
Given its potential role in inhibiting protein synthesis , it could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have residual activity lasting up to ten weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-chloro-2-methylphenylacetamide
Uniqueness
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific structural features, such as the presence of a pyrazole ring and a chloroacetamide moiety
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWXVAIXTWTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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